3-((1-Ethoxy-2-methyl-1-oxopropan-2-YL)thio)propanoic acid

Description

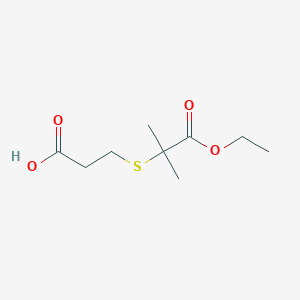

3-((1-Ethoxy-2-methyl-1-oxopropan-2-YL)thio)propanoic acid is a sulfur-containing propanoic acid derivative characterized by a thioether linkage (-S-) connecting a propanoic acid backbone to a substituted 1-ethoxy-2-methyl-1-oxopropan-2-yl group. The compound’s structure includes:

Properties

Molecular Formula |

C9H16O4S |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)sulfanylpropanoic acid |

InChI |

InChI=1S/C9H16O4S/c1-4-13-8(12)9(2,3)14-6-5-7(10)11/h4-6H2,1-3H3,(H,10,11) |

InChI Key |

YAWUHORKLFBFLW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)SCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)thio)propanoic acid typically involves the reaction of 1-ethoxy-2-methyl-1-oxopropane with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioester bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)thio)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Corresponding substituted products

Scientific Research Applications

3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)thio)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways involving thioester compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Thioethers

Compounds with sulfur-containing heterocycles exhibit distinct electronic and steric properties:

Implications :

- The target compound’s aliphatic thioether may offer greater conformational flexibility compared to fused aromatic systems .

Fluorinated Thioether Derivatives

Perfluoroalkyl thioethers demonstrate unique physicochemical properties:

Implications :

- Fluorination drastically increases lipophilicity and resistance to degradation, making such compounds useful in coatings or surfactants. The target compound’s non-fluorinated structure likely has lower environmental persistence .

Amino- and Thiophene-Containing Derivatives

Functional groups like amines or thiophenes alter solubility and reactivity:

Implications :

- Amino groups improve water solubility, whereas the target compound’s ethoxy group may reduce it. Thiophene-containing analogs could exhibit enhanced UV absorption or charge-transfer properties .

Biological Activity

3-((1-Ethoxy-2-methyl-1-oxopropan-2-YL)thio)propanoic acid, with the CAS number 1948217-43-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of 220.28 g/mol. The compound features a thioether functional group, which is significant in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O4S |

| Molecular Weight | 220.28 g/mol |

| CAS Number | 1948217-43-3 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Such interactions may include:

- Enzyme Inhibition : The thioether group may play a role in inhibiting specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties, suggesting that this compound may exhibit similar effects.

Antimicrobial Activity

Research has indicated that compounds containing thioether moieties often exhibit antimicrobial properties. A study focused on related thioether compounds demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Enzyme Inhibition Studies

A comparative analysis involving structurally related compounds revealed that thioether-containing acids could effectively inhibit enzymes such as acetylcholinesterase. This inhibition suggests a potential application in treating conditions like Alzheimer's disease.

Cytotoxicity and Antitumor Activity

In vitro studies have shown that certain thioether derivatives possess cytotoxic effects on cancer cell lines. For instance, a derivative structurally similar to this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. Further research is required to elucidate the specific mechanisms responsible for these effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.